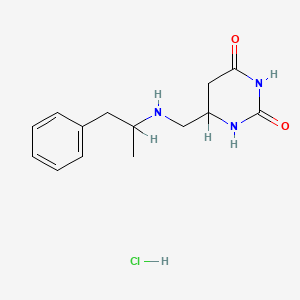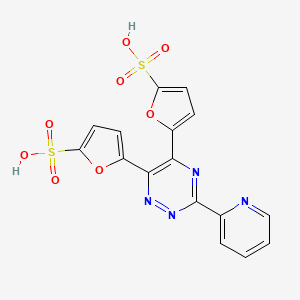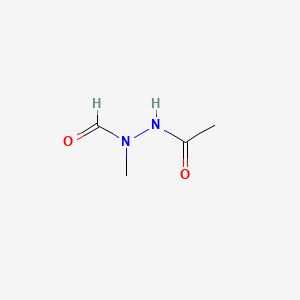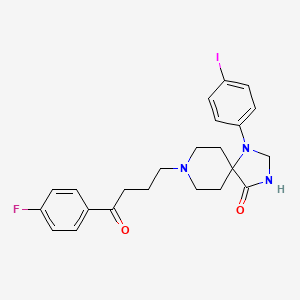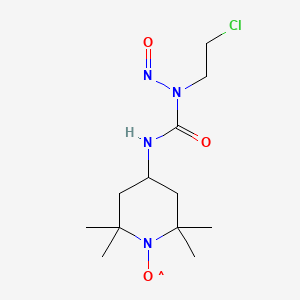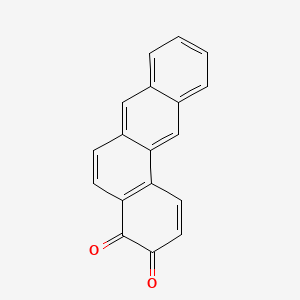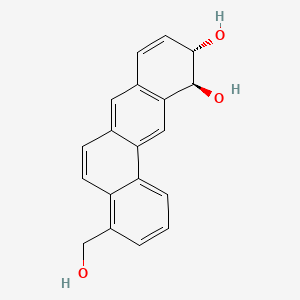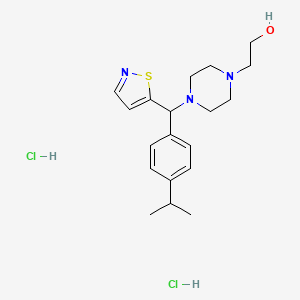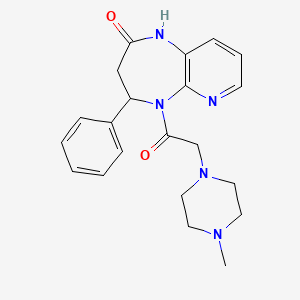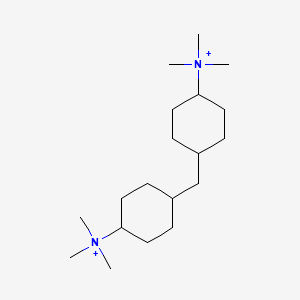
Mebezonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mebezonium iodide is a quaternary ammonium compound known for its neuromuscular-blocking properties. It is primarily used in veterinary medicine as part of euthanasia solutions, such as Tanax and T61, where it acts to paralyze skeletal muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mebezonium iodide involves the reaction of trimethylamine with a suitable cyclohexylmethyl halide. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound iodide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Mebezonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically in an organic solvent.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
Mebezonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on neuromuscular transmission and muscle paralysis.
Medicine: Investigated for potential therapeutic uses, although its primary application remains in veterinary medicine.
Industry: Utilized in the formulation of euthanasia solutions for veterinary use.
Mechanism of Action
Mebezonium iodide exerts its effects by blocking transmission at the neuromuscular junction. It acts on the post-synaptic acetylcholine receptors, preventing the transmission of nerve impulses to the skeletal muscles. This results in muscle paralysis, which is the desired effect in euthanasia solutions .
Comparison with Similar Compounds
Similar Compounds
Succinylcholine: A depolarizing neuromuscular-blocking agent with a rapid onset and short duration of action.
Pancuronium: A non-depolarizing neuromuscular-blocking agent with a longer duration of action.
Atracurium: Another non-depolarizing agent with intermediate duration and unique degradation pathways.
Uniqueness of Mebezonium Iodide
This compound iodide is unique due to its specific use in veterinary euthanasia solutions. Unlike other neuromuscular-blocking agents, it is not commonly used in clinical settings for humans but is instead formulated for veterinary applications .
Properties
CAS No. |
688299-17-4 |
|---|---|
Molecular Formula |
C19H40N2+2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium |
InChI |
InChI=1S/C19H40N2/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h16-19H,7-15H2,1-6H3/q+2 |
InChI Key |
GSTUMYVOFKPZNS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C |
Key on ui other cas no. |
688299-17-4 |
Synonyms |
4,4'-methylenebis(cyclohexyltrimethyl)ammonium mebezonium mebezonium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




